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Compound of Interest |

Dimethyl 2-
Compound Name: (bis(methylthio)methylene)malonat
e
CAS No.: 19607-08-0
Cat. No.: B009244

Abstract & Introduction

Dimethyl 2-(bis(methylthio)methylene)malonate (CAS: 6148-29-4) is a versatile,
polyfunctional electrophile belonging to the class of

-ox0 ketene dithioacetals.[1] Structurally, it features a "push-pull" alkene system where the
electron-donating methylthio groups and electron-withdrawing ester groups create a polarized
double bond highly susceptible to nucleophilic attack.[1]

This guide details the specific protocols for transforming this reagent into high-value
heterocyclic scaffolds, specifically pyrazoles, pyrimidines, and benzo-fused systems.[2] These
transformations are pivotal in the synthesis of pharmaceutical intermediates, particularly for
kinase inhibitors and anti-inflammatory agents.[2]

Chemical Profile & Reactivity[1][2][3][4][5][6]
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Property Specification

IUPAC Name Dimethyl 2-(bis(methylthio)methylene)malonate
Molecular Formula CsH1204S:2

Molecular Weight 236.31 g/mol

Appearance White to pale yellow crystalline solid

Melting Point 60-62 °C

Reactivity Class

Michael Acceptor / Vinylogous Ester

Key Mechanism

Nucleophilic Vinylic Substitution (

)

Mechanistic Insight: The Pathway

The reactivity is governed by the addition-elimination mechanism (

).[1] A nucleophile attacks

the

-carbon, generating a stabilized carbanion intermediate.[2][1] Subsequent elimination of a
methanethiol (MeSH) molecule restores the double bond, yielding a substituted enamine or

vinyl sulfide.

DOT Diagram 1: Reactivity & Transformation Map
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Figure 1: Divergent synthesis pathways from the parent ketene dithioacetal to distinct
heterocyclic classes.[2][1]

Experimental Protocols
Protocol A: Synthesis of Pyrazoles

This reaction utilizes hydrazine to displace one methylthio group and cyclize onto the adjacent
ester function.

Target Compound: Methyl 3-(methylthio)-5-oxo-2,5-dihydro-1H-pyrazole-4-carboxylate.[1]
Reagents:

o Dimethyl 2-(bis(methylthio)methylene)malonate (1.0 equiv)[1]

e Hydrazine hydrate (1.1 equiv)[1]

o Ethanol (Absolute)[1]

Procedure:

Dissolution: Dissolve 2.36 g (10 mmol) of the starting malonate in 20 mL of absolute ethanol
in a round-bottom flask.

o Addition: Add hydrazine hydrate (0.55 g, 11 mmol) dropwise at room temperature. A slight
exotherm may be observed.[1]

o Reflux: Heat the mixture to reflux (78 °C) for 4—6 hours. Monitor by TLC (Ethyl
Acetate/Hexane 1:1).[1] The starting material spot (

) should disappear, replaced by a more polar spot.

o Work-up: Cool the reaction mixture to room temperature. The product often precipitates as a
white solid.

« |solation: Filter the solid, wash with cold ethanol (2 x 5 mL), and dry under vacuum.

 Yield: Typical yields are 75—-85%.[1][3]
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Critical Note: The remaining methylthio group at position 3 is active and can be further
displaced by secondary amines to generate 3-aminopyrazoles.[1]

Protocol B: Synthesis of Pyrimidines

Reaction with binucleophiles like guanidine or amidines yields highly functionalized
pyrimidines.[1] This protocol uses guanidine nitrate.[1]

Target Compound: Methyl 2-amino-4-hydroxy-6-(methylthio)pyrimidine-5-carboxylate.[1]

Reagents:

Dimethyl 2-(bis(methylthio)methylene)malonate (1.0 equiv)[1]

Guanidine Nitrate (1.1 equiv)[1]

Sodium Methoxide (NaOMe) (1.1 equiv)[1]

Methanol (Dry)[1]

Procedure:

Base Preparation: In a dry flask, dissolve sodium metal (0.25 g, 11 mmol) in dry methanol
(20 mL) to generate NaOMe in situ (or use commercial solution).

e Free Base Formation: Add guanidine nitrate (1.34 g, 11 mmol) to the NaOMe solution and
stir for 10 minutes to release the free guanidine base.

o Reaction: Add the malonate substrate (2.36 g, 10 mmol) in one portion.

o Reflux: Reflux the mixture for 6—8 hours. Evolution of methanethiol (rotten cabbage odor)
confirms the reaction progress (Use a bleach trap).[1]

e Quench: Evaporate the solvent under reduced pressure. Dissolve the residue in minimal
water (10 mL).[1]

o Neutralization: Acidify carefully with 1N HCI to pH 4-5. The pyrimidine will precipitate.

 Purification: Recrystallize from DMF/Ethanol.
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Protocol C: Synthesis of Enaminoesters (Quinolone
Precursors)

Mono-displacement with anilines provides precursors for thermal cyclization into quinolines
(Gould-Jacobs type reaction).[1]

Reagents:

o Dimethyl 2-(bis(methylthio)methylene)malonate (1.0 equiv)[1]
e Aniline derivative (1.0 equiv)[1]

» Solvent: Ethanol or Toluene[2][1][3]

Procedure:

Mix the malonate (10 mmol) and the aniline (10 mmol) in ethanol (30 mL).

Reflux for 2—4 hours.

Cool to precipitate the mono-displaced product: Dimethyl 2-((arylamino)
(methylthio)methylene)malonate.

Cyclization (Step 2): Heat the isolated intermediate in diphenyl ether at 250 °C to cyclize into
the 4-hydroxyquinoline scaffold.

Troubleshooting & Optimization
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Issue Probable Cause

Solution

Low Yield (Pyrazole) Bis-displacement of SMe

Reduce hydrazine equivalents
to 1.0; lower temperature to 60
°C.

Odor Complaints Release of MeSH

Vent reaction through a bleach
(NaOClI) scrubber to oxidize

methanethiol.

Incomplete Reaction Steric hindrance

If using bulky amines, switch
solvent to DMF and increase
temp to 100 °C.

Product is Oily Impurities

Triturate the crude oil with cold
diethyl ether to induce

crystallization.[2]

Mechanistic Visualization

DOT Diagram 2: Detailed Mechanism of Pyrimidine Formation
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Figure 2: Step-wise mechanism for the condensation of guanidine with the dithioacetal
substrate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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